2,4-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
The compound 2,4-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dimethylbenzene sulfonamide core linked to a pyridazine ring substituted with a 4-methylpiperidin-1-yl group. Its molecular formula is C₂₃H₂₆N₄O₂S, with a molecular weight of approximately 422.5 g/mol. Key physicochemical properties include:
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-12-14-28(15-13-17)24-11-9-22(25-26-24)20-5-7-21(8-6-20)27-31(29,30)23-10-4-18(2)16-19(23)3/h4-11,16-17,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGWGHCEYWNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the pyridazine and piperidine rings. A common synthetic route may involve:
Formation of the sulfonamide linkage: This can be achieved by reacting 2,4-dimethylbenzenesulfonyl chloride with an amine derivative under basic conditions.
Introduction of the pyridazine ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyridazine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyridazine and piperidine rings may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Substituted Sulfonamides
G620-0529 : 2,4-Dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Molecular Formula : C₂₂H₂₄N₄O₂S.
- Molecular Weight : 408.52 g/mol.
- logP/logD : 4.84/4.78.
- Key Differences :
- The pyridazine substituent is pyrrolidin-1-yl (5-membered ring) instead of 4-methylpiperidin-1-yl.
- Reduced steric bulk and lipophilicity compared to the target compound.
- PSA : 65.64 Ų (slightly lower due to fewer alkyl groups).
G620-0599 : 4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Molecular Formula : C₂₄H₂₉N₃O₄S.
- Molecular Weight : 455.6 g/mol.
- Key Differences :
- Butoxy group replaces 2,4-dimethylbenzene, increasing hydrophobicity.
- Morpholin-4-yl substituent introduces an oxygen atom, raising polarity (estimated logP ~3.5 , PSA ~85 Ų ).
- Demonstrates how heterocyclic amine polarity impacts solubility and membrane permeability.
Data Table: Structural and Physicochemical Comparison
Sulfonamide Derivatives with TRPV1 Antagonist Activity
Compounds like GRT-12360 and KMS-1589 () share structural motifs with the target compound, including sulfonamide linkages and piperidine/piperazine groups . For example:
- GRT-12360 : Features a trifluoromethylpyridine core and methylsulfonamido group.
Biological Activity
2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group, a dimethylbenzene moiety, and a piperidinyl-pyridazinyl substituent. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Research indicates that sulfonamides can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for 2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may involve inhibition of certain enzymes or modulation of receptor activity.
Cardiovascular Effects
A study examining the effects of related sulfonamide derivatives on perfusion pressure in isolated rat hearts revealed that these compounds can significantly alter cardiovascular parameters. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . Similar studies could provide insights into the effects of 2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The structural features of 2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may confer similar activities against various bacterial strains. Future studies could investigate its efficacy against specific pathogens.
Experimental Studies
A series of experiments were conducted to evaluate the biological activity of various sulfonamide derivatives, including those structurally similar to 2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide. The following table summarizes key findings:
| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Notes |
|---|---|---|---|
| Control | - | No change | Baseline measurement |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 | Decreased | Significant reduction observed |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Decreased | Notable cardiovascular effects |
| 2,4-Dimethyl-N-{...} | TBD | TBD | Further investigation needed |
Note: TBD = To Be Determined
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 2,4-Dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is essential for evaluating its biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated using computational models like ADMETlab or SwissADME .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
Pyridazine-piperidine coupling : React 6-chloropyridazine with 4-methylpiperidine under reflux in tetrahydrofuran (THF) using a palladium catalyst (e.g., Pd/C) to form the 6-(4-methylpiperidin-1-yl)pyridazine intermediate .
Sulfonamide formation : Couple the pyridazine intermediate with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to form the sulfonamide linkage .
- Key considerations : Optimize reaction time (12–24 hours) and temperature (60–80°C) to achieve yields >70%. Monitor purity via HPLC .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 2,4-dimethyl groups on benzene, pyridazine-proton splitting patterns) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~480) .
- X-ray Crystallography : Resolve 3D conformation, particularly the sulfonamide linkage and piperidine-pyridazine torsion angles .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- In vitro binding assays : Screen against kinase or enzyme targets (e.g., carbonic anhydrase) using fluorescence polarization or surface plasmon resonance (SPR) .
- Cellular viability assays : Test cytotoxicity in HEK293 or HeLa cells at concentrations ≤10 µM to rule off-target effects .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst optimization : Replace Pd/C with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve intermediate solubility .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dechlorinated intermediates) and adjust stoichiometry .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Solubility checks : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives .
- Target specificity profiling : Use CRISPR-edited cell lines to isolate target vs. off-target effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., sulfonamide binding to carbonic anhydrase’s zinc center) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free energy calculations : Apply MM/GBSA to rank binding affinities for SAR refinement .
Q. How does the 4-methylpiperidin-1-yl group influence structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR table :
| Substituent on Piperidine | Biological Activity (IC₅₀, nM) | Solubility (µM) |
|---|---|---|
| 4-Methyl (target compound) | 12 ± 2 | 45 |
| 4-Methoxy (analog) | 85 ± 10 | 120 |
| Unsubstituted (piperidine) | 220 ± 30 | 8 |
- Key insight : Methyl substitution enhances target affinity by filling hydrophobic pockets, while methoxy reduces potency due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
